![molecular formula C20H31N3O3 B4059605 3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)
3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide
Overview
Description
3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H31N3O3 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide is 361.23654186 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Activities
The compound's structure, closely related to quinoline derivatives, is utilized in the synthesis of various pharmacologically active compounds. For instance, the utilization of quinoline derivatives in the synthesis of chiral pharmaceutical ingredients demonstrates their importance in asymmetric synthesis and catalysis. These compounds play a critical role in the preparation of amino acid derivatives and secondary amine components, which are crucial for pharmaceutical applications (Imamoto et al., 2012).
Antimicrobial and Antitubercular Activities
Quinoline derivatives exhibit significant antimicrobial and antitubercular activities. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols revealed their potential as anti-tubercular agents against Mycobacterium tuberculosis, highlighting their importance in combating tuberculosis (Karkara et al., 2020).
Antifungal, Antibacterial, and Antioxidant Properties
Compounds derived from quinoline and its derivatives, such as those isolated from the endophytic Botryosphaeria dothidea of Melia azedarach, show promising antifungal, antibacterial, and antioxidant activities. These compounds, including chaetoglobosin C and F, exhibit potent activity against plant pathogens and human pathogens, underscoring their potential in agricultural and pharmaceutical applications (Xiao et al., 2014).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds, such as 3‐Amino‐2‐methylenealkanoates (Aza‐Morita–Baylis–Hillman Adducts), mediated by cinchona alkaloids, demonstrates the compound's relevance in creating chiral building blocks for pharmaceuticals. These enantiomerically pure compounds are essential for developing drugs with specific stereochemical configurations (Martelli et al., 2011).
Psycho- and Neurotropic Profiling
The psycho- and neurotropic properties of novel quinolin-4-ones, closely related to the compound , have been studied in vivo. These studies highlight the compound's potential in developing new psychoactive drugs with specific sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential in treating various neurological and psychological disorders (Podolsky et al., 2017).
properties
IUPAC Name |
3-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]-N-(2-methoxyphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-26-17-8-3-2-7-16(17)22-19(24)10-12-21-15-20(25)11-6-14-23-13-5-4-9-18(20)23/h2-3,7-8,18,21,25H,4-6,9-15H2,1H3,(H,22,24)/t18-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELZLHREQYHIF-UYAOXDASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNCC2(CCCN3C2CCCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CCNC[C@@]2(CCCN3[C@@H]2CCCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.